2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-
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Overview
Description
2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- typically involves the condensation of 2-aminobenzothiazole with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial production to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolamine, N-(3-chlorophenyl)-
- 2-Benzothiazolamine, N-(4-fluorophenyl)-
- 2-Benzothiazolamine, N-(3-bromophenyl)-
Uniqueness
2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- is unique due to the presence of both a fluorine atom and a chlorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
CAS No. |
647026-42-4 |
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Molecular Formula |
C14H8ClFN2S |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H8ClFN2S/c15-10-3-1-2-9(6-10)8-17-14-18-12-5-4-11(16)7-13(12)19-14/h1-8H |
InChI Key |
WMQYIOYSBTVESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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